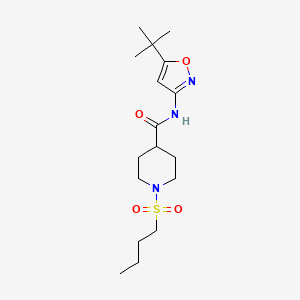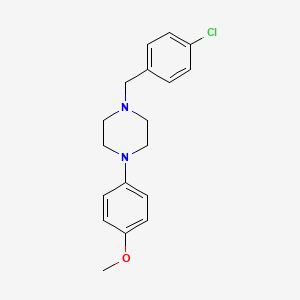
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide, also known as SNC-121, is a potent and selective agonist for the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide is a selective agonist for the delta-opioid receptor, which is primarily located in the peripheral and central nervous systems. Activation of the delta-opioid receptor by N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide leads to the inhibition of pain signaling pathways, as well as the modulation of reward pathways in the brain. This mechanism of action is distinct from that of other opioid receptor agonists, such as morphine and fentanyl, which primarily activate the mu-opioid receptor.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its analgesic and antidepressant-like effects, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been found to reduce inflammation, modulate immune function, and improve cognitive function in animal models. Furthermore, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable safety profile, with minimal side effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the delta-opioid receptor, as well as its favorable safety profile. However, there are also some limitations to using N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide in lab experiments. For example, the compound has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, the effects of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide may be influenced by factors such as the route of administration, dose, and duration of treatment.
Future Directions
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and immunomodulatory effects of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide, as well as its potential role in the treatment of neurodegenerative diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide in humans, with a focus on its potential applications in pain management, drug addiction, and mood disorders.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide involves the reaction of 3-(tert-butyl)-5-(4-fluorophenyl)isoxazole with butylsulfonyl chloride, followed by the addition of piperidinecarboxylic acid and coupling with N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified using column chromatography to obtain N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide in high purity.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to be effective in reducing pain sensitivity in animal models of acute and chronic pain. Additionally, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting a potential role in addiction treatment. Furthermore, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-5-6-11-25(22,23)20-9-7-13(8-10-20)16(21)18-15-12-14(24-19-15)17(2,3)4/h12-13H,5-11H2,1-4H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCFALLKKMAIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)

![2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)
![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)
![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)